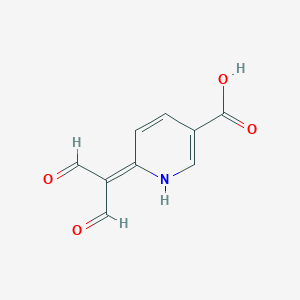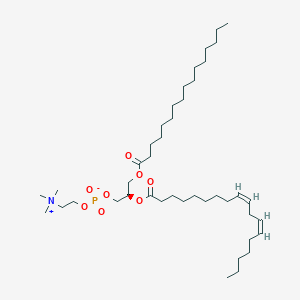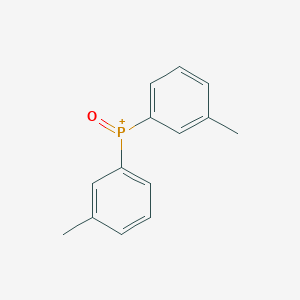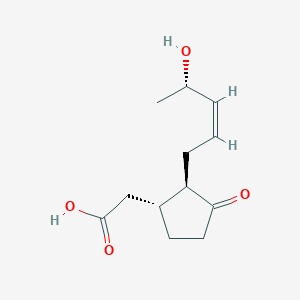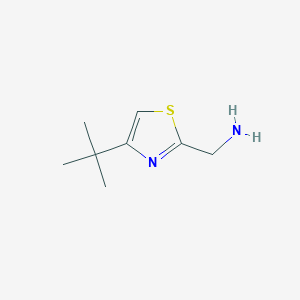
(4-Tert-butyl-1,3-thiazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 184839-20-1 . It has a molecular weight of 170.28 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H14N2S/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 . This indicates that the compound contains carbon, hydrogen, nitrogen, and sulfur atoms.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 170.28 . The boiling point is 239.6±23.0 C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Concerns
A study by Liu & Mabury (2020) on synthetic phenolic antioxidants (SPAs), which include compounds related to "(4-Tert-butyl-1,3-thiazol-2-yl)methanamine," highlights their widespread use in industrial and commercial products to prevent oxidative reactions. These compounds, such as BHT (2,6-di-tert-butyl-4-methylphenol) and DBP (2,4-di-tert-butyl-phenol), have been detected in various environmental matrices, including indoor dust, outdoor air particulates, and water bodies. Their presence and transformation products raise concerns about human exposure and potential toxicity, suggesting the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Cytochrome P450 Inhibitors
Khojasteh et al. (2011) review the role of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes, crucial for understanding drug-drug interactions (DDIs). This research emphasizes the importance of selecting potent and selective inhibitors for accurate assessment of DDIs, contributing to safer pharmaceutical development and personalized medicine (Khojasteh et al., 2011).
Polymer Membranes for Fuel Additive Purification
Pulyalina et al. (2020) focus on the application of polymer membranes for purifying fuel oxygenated additives, specifically methanol/MTBE (Methyl Tert-butyl Ether) separation via pervaporation. This review discusses various polymer materials and their efficiencies in separating azeotropic mixtures, highlighting the relevance of selecting optimal materials for environmental sustainability and industrial applications (Pulyalina et al., 2020).
Optoelectronic Materials from Functionalized Quinazolines and Pyrimidines
Lipunova et al. (2018) explore the use of quinazoline and pyrimidine derivatives in creating novel optoelectronic materials. This review demonstrates the potential of these compounds in fabricating materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, indicating the significant role of chemical engineering in advancing electronic and photovoltaic technologies (Lipunova et al., 2018).
Benzothiazole Derivatives in Medicinal Chemistry
Bhat & Belagali (2020) provide a comprehensive review on the importance of benzothiazole derivatives in medicinal chemistry, underscoring their wide range of pharmacological activities. This review emphasizes the potential of benzothiazole compounds in developing new therapeutics for various diseases, showcasing the compound's versatility and significance in drug discovery (Bhat & Belagali, 2020).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with serine/threonine-protein kinases , which play a crucial role in various cellular processes, including cell cycle control and DNA repair .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets, leading to changes in their function . This interaction could potentially alter the activity of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact the cell cycle and dna repair mechanisms, suggesting that (4-tert-butyl-1,3-thiazol-2-yl)methanamine may have similar effects .
Pharmacokinetics
It is known that the compound is a solid at room temperature and a liquid at 4 degrees Celsius , which could impact its bioavailability.
Result of Action
Compounds with similar structures have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored at room temperature or at 4 degrees Celsius to maintain its stability.
Eigenschaften
IUPAC Name |
(4-tert-butyl-1,3-thiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFQRTLOIPDNTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184839-20-1 |
Source


|
| Record name | (4-tert-butyl-1,3-thiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)

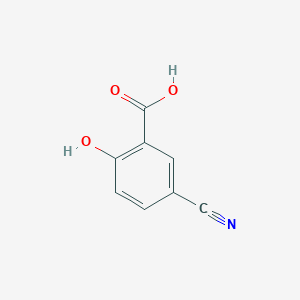


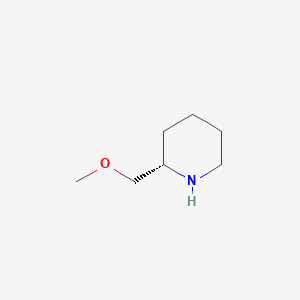
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)
